4-o-Caffeoylshikimic acid

Übersicht

Beschreibung

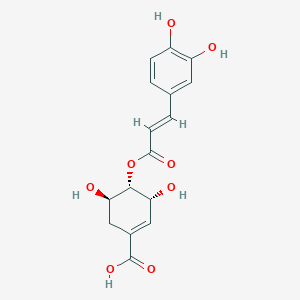

4-o-Caffeoylshikimic acid is a natural product found in the dwarf tree fern, Dicksonia antarctica , and Illicium verum . It is one of the derivatives of shikimic acid .

Molecular Structure Analysis

The molecular formula of this compound is C16H16O8 . Its average mass is 336.293 Da and its monoisotopic mass is 336.084503 Da .Physical and Chemical Properties Analysis

The average mass of this compound is 336.293 Da and its monoisotopic mass is 336.084503 Da . More detailed physical and chemical properties were not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Rosmarinic Acid Biosynthesis

4-o-Caffeoylshikimic acid is involved in the biosynthesis of rosmarinic acid, a caffeic acid ester found in numerous plant species. It plays a role in plant defense mechanisms. The biosynthetic pathway uses 4-coumaroyl-CoA, and this compound emerges as a key intermediate. This pathway shows evolutionary diversification in phenolic ester metabolism, indicating the importance of this compound in plant biochemistry and potential applications in bioengineering of plant-based compounds (Petersen et al., 2009).

Catalytic Activity in Nanoparticle Synthesis

This compound derivatives, such as caffeic acid, have been used to synthesize gold nanoparticles (AuNPs). These nanoparticles demonstrate significant catalytic activity in chemical reactions like the reduction of 4-nitrophenol. The study of caffeic acid and its derivatives in nanoparticle synthesis could lead to advancements in nanotechnology and its application in various fields (Seo et al., 2017).

Anticarcinogenic Properties

Caffeic acid, closely related to this compound, exhibits anticarcinogenic properties by inhibiting specific kinase activities and suppressing the expression of genes involved in carcinogenesis. This suggests potential applications in the development of cancer prevention strategies (Kang et al., 2008).

Microbial Biosynthesis Platforms

Engineering microbial platforms for the biosynthesis of caffeic acid and its derivatives, including this compound, has been explored. These platforms could be vital for producing bioactive compounds with therapeutic applications, utilizing renewable resources and reducing dependency on plant extraction (Wang et al., 2017).

Hepatoprotective Activity

Derivatives of caffeic acid, which include this compound, have been studied for their hepatoprotective properties. This indicates potential applications in the treatment and prevention of liver diseases (Pérez-Alvarez et al., 2001).

Food Industry Applications

Chlorogenic acid, a compound related to this compound, has various applications in the food industry. Its biological activities include antioxidant properties and health benefits, suggesting that derivatives of this compound could be valuable as food additives or in functional food materials (Wang et al., 2022).

Alzheimer’s and Vascular Dementia Drug Development

Compounds like rosmarinic acid, formed through pathways involving this compound, show promise in the treatment of dementia, including Alzheimer's disease. This opens avenues for developing new drugs based on these compounds (Habtemariam, 2018).

Influence on Metabolic Flux in Plant Biosynthesis

4-Coumaroyl and caffeoyl shikimic acids, including this compound, modulate metabolic flux in the biosynthesis of monolignols in plants. Understanding these processes is essential for developing strategies to modify lignin content in bioengineering applications (Lin et al., 2014).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3R,4S,5R)-4-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,5-dihydroxycyclohexene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O8/c17-10-3-1-8(5-11(10)18)2-4-14(21)24-15-12(19)6-9(16(22)23)7-13(15)20/h1-6,12-13,15,17-20H,7H2,(H,22,23)/b4-2+/t12-,13-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTURJKQJEXSKNY-GDDAOPKQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C=C1C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180842-65-3 | |

| Record name | 4-Caffeoylshikimic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180842653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CAFFEOYLSHIKIMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80J8ZT4K3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(tert-butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B3028202.png)

![Tert-butyl 2-methyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B3028205.png)

![[1-(2-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B3028214.png)

![tert-Butyl 4-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3028215.png)

![[1-(3-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B3028220.png)